molecular formula C10H9NO2S B3034458 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid CAS No. 178270-52-5

2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid

Cat. No.: B3034458
CAS No.: 178270-52-5
M. Wt: 207.25 g/mol
InChI Key: YAPZRBCKDSHRQX-UHFFFAOYSA-N
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Description

2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid is a sulfur-containing acetic acid derivative with a 4-cyanophenylmethyl group attached via a thioether (-S-) linkage. Its molecular formula is C₁₀H₉NO₂S (calculated from structural data), and it features a carboxylic acid group, a sulfanyl bridge, and a para-cyano-substituted benzyl moiety.

Properties

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c11-5-8-1-3-9(4-2-8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPZRBCKDSHRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266353
Record name 2-[[(4-Cyanophenyl)methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178270-52-5
Record name 2-[[(4-Cyanophenyl)methyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178270-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Cyanophenyl)methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid typically involves the reaction of 4-cyanobenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioglycolic acid acts as a nucleophile, displacing the chloride ion from the benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The cyanophenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

[(2-Methylbenzyl)thio]acetic acid
  • Molecular Formula : C₁₀H₁₂O₂S
  • Key Features: Replaces the 4-cyano group with a 2-methyl substituent.
  • Impact: The methyl group is electron-donating, increasing the compound’s lipophilicity compared to the cyano analog. This may enhance membrane permeability but reduce solubility in polar solvents. The compound has a purity of 95% and a molecular weight of 196.26 g/mol .
2-[(4-Chlorophenyl)sulfanyl]acetic acid derivatives
  • Example : Methyl 2-(4-chlorophenyl)sulfanylacetate
    • Molecular Formula : C₉H₉ClO₂S
    • Key Features : Contains a 4-chloro substituent and a methyl ester instead of a carboxylic acid.
    • Impact : The chloro group (-Cl) is moderately electron-withdrawing but less polar than -CN. The ester group reduces acidity compared to the free carboxylic acid, altering reactivity in esterification or hydrolysis reactions .
2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid
  • Molecular Formula: C₈H₉NO₄S₂
  • Key Features : Replaces -CN with a sulfamoyl (-SO₂NH₂) group.
  • Molecular weight: 247.29 g/mol .

Variations in the Linkage Group

2-[(4-Cyanophenyl)methoxy]acetic acid
  • Molecular Formula: C₁₀H₉NO₃ (inferred from ).
  • Key Features : Oxygen (-O-) linkage instead of sulfur (-S-).
  • Hydrogen bonding is weaker compared to thioethers, affecting crystallization behavior .
2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid
  • Molecular Formula : C₁₂H₁₆O₄S
  • Key Features : Contains methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring.
  • The compound’s molecular weight is 256.32 g/mol, and it is stored at room temperature .

Functional Group Modifications

Montelukast
  • Molecular Formula: C₃₅H₃₆ClNO₃S
  • Key Features: A pharmaceutical agent with a sulfanyl-acetic acid moiety linked to a complex quinoline and cyclopropane structure.
  • Impact : Demonstrates the therapeutic relevance of sulfanyl-acetic acid derivatives in leukotriene receptor antagonism. Highlights the importance of bulky aromatic groups for target binding .
2-(Isopropoxycarbonothioyl)sulfanylacetic acid
  • Molecular Formula : C₆H₈O₂S₃
  • Key Features : Contains a xanthate (-OCS₂-) group.
  • Impact : Used as a chain-transfer agent in RAFT polymerization. The xanthate group facilitates controlled radical polymerization, showcasing the versatility of sulfur-containing acetic acids in polymer chemistry .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkage Notable Properties
2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid C₁₀H₉NO₂S 207.25 (calculated) -CN, -S- High polarity, strong electron withdrawal
[(2-Methylbenzyl)thio]acetic acid C₁₀H₁₂O₂S 196.26 -CH₃, -S- Increased lipophilicity
2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid C₈H₉NO₄S₂ 247.29 -SO₂NH₂, -S- Enhanced solubility, hydrogen bonding
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S 216.68 -Cl, ester Reduced acidity, ester reactivity
2-{[(4,5-Dimethoxyphenyl)methyl]sulfanyl}acetic acid C₁₂H₁₆O₄S 256.32 -OCH₃, -S- Electron-rich aromatic ring

Biological Activity

2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid is an organic compound characterized by a sulfanyl group attached to an acetic acid moiety, with a 4-cyanophenyl substituent. Its molecular formula is C10H10N2O2S. This compound has garnered interest in various scientific fields due to its unique structure and potential biological activities, including antimicrobial and anticancer properties.

The compound’s chemical structure allows it to interact with biological systems in significant ways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the cyanophenyl group may engage in π-π interactions with aromatic residues in proteins, influencing their activity.

  • Enzyme Interaction : this compound may inhibit specific enzyme activities by binding to active or allosteric sites, preventing substrate binding and subsequent catalysis.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, suggesting its potential as a therapeutic agent against various pathogens.
  • Anticancer Potential : Investigations into its anticancer effects are ongoing, with some studies indicating that it may inhibit cancer cell proliferation through similar mechanisms involving enzyme inhibition.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays have demonstrated that this compound shows significant inhibition against various bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL.
  • Anticancer Activity : A study reported that this compound exhibited cytotoxic effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be 25 μM for MCF-7 and 30 μM for A549 cells, indicating a promising potential for further development as an anticancer agent.
  • Mechanistic Insights : Research has indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 in treated cells compared to controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-{[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl acetic acidContains a carbamoyl group instead of a sulfanyl groupExhibits different reactivity due to the carbamoyl moiety
2-(methylthio)acetic acidA simpler structure with only a methylthio groupLacks the cyanophenyl substituent
3-(4-Cyanophenyl)propionic acidSimilar aromatic structure but with a propionic acid moietyDifferent functional group leading to varied properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid
Reactant of Route 2
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